(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate
Description
(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate (hereafter referred to as the target compound) is a sulfonate ester derivative featuring a 1-methylpiperidin-4-ylmethyl group attached to a 4-methylbenzenesulfonate backbone. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where it acts as a leaving group (tosylate) to facilitate the introduction of aryl or heteroaryl substituents . Its structural rigidity and electron-withdrawing tosylate group enhance reactivity in nucleophilic substitution reactions, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
(1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-12-3-5-14(6-4-12)19(16,17)18-11-13-7-9-15(2)10-8-13/h3-6,13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUQTPMUVORCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732836 | |
| Record name | (1-Methylpiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353946-73-2 | |
| Record name | (1-Methylpiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-Methylpiperidin-4-yl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction: Performed under anhydrous conditions using strong reducing agents.
Major Products Formed
Nucleophilic Substitution: Produces substituted piperidine derivatives.
Oxidation: Yields N-oxides of the piperidine ring.
Reduction: Results in the formation of the corresponding alcohol.
Scientific Research Applications
(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Medicinal Chemistry
N-(1-Methylpiperidin-4-yl)-6-pyridin-3-yl-1,5-naphthyridin-4-amine (Compound 29)
- Structural Similarity : Shares the 1-methylpiperidin-4-yl moiety but replaces the tosylate group with a pyridinyl-naphthyridine amine system.
- Synthetic Utility : Synthesized via Suzuki coupling using the target compound as a precursor (47% yield under Pd catalysis) .
- Biological Activity: Demonstrated dual inhibition of Plasmodium phosphoinositide kinases, highlighting the role of the piperidine group in target binding .
5-[8-[(1-Methylpiperidin-4-yl)amino]-1,5-naphthyridin-2-yl]pyridine-2-carbonitrile (Compound 32)
- Modification: Incorporates a cyano-pyridine substituent instead of tosylate.
- Reactivity : Achieved higher yield (80%) under similar catalytic conditions, suggesting improved stability of the boronic ester intermediate .
Morpholino and 1-Methylpiperidin-4-yl Derivatives in BMK1 Inhibitors
- Activity Comparison: Substitution with morpholino groups (Compound 13) or 1-methylpiperidin-4-yl (Compound 16) in benzo[e]pyrimido-diazepinones led to slight decreases in BMK1 inhibitory activity compared to unsubstituted analogs . Key Insight: Steric hindrance from the methylpiperidine group may reduce binding affinity in certain kinase targets .
Tosylate Derivatives with Varied Cations
1-Methyl-4-(4-methylstyryl)pyridinium 4-Methylbenzenesulfonate
- Structural Difference : Features a pyridinium cation paired with the same tosylate anion.
- Application: Exhibits non-linear optical (NLO) properties due to charge-transfer interactions, unlike the target compound, which is primarily a synthetic intermediate .
Piperidine-Based Sulfonamides
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Analogs
Critical Analysis of Research Findings
- Synthetic Efficiency: The target compound outperforms morpholino analogs in coupling reactions due to superior leaving-group ability .
- Biological Limitations : While the 1-methylpiperidin-4-yl group enhances lipophilicity, it may introduce steric clashes in enzyme binding pockets, as seen in BMK1 inhibitors .
Biological Activity
(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is a chemical compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and a sulfonate group, suggest various biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, applications in research, and potential therapeutic effects.
- Molecular Formula : C14H21NO3S
- Molecular Weight : 283.39 g/mol
- Structure : The compound consists of a piperidine moiety linked to a 4-methylbenzenesulfonate group, which enhances its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonate group can undergo nucleophilic substitution reactions, allowing it to interact with various nucleophiles in biological systems. This interaction may lead to alterations in enzyme activity or receptor binding, potentially resulting in pharmacological effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could be relevant in the treatment of various diseases.
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing signaling pathways within cells.
Applications in Research
This compound has been utilized in various scientific fields:
- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders.
- Biological Studies : The compound is employed in studying enzyme mechanisms and receptor interactions.
- Industrial Applications : It is used in producing specialty chemicals and as a reagent in organic synthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Enzyme Inhibition
In vitro studies demonstrated that compounds with similar structural motifs exhibited inhibitory effects on various enzymes, suggesting that this compound may share this property. For instance, pyrrolo[2,3-d]pyrimidines were designed as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases, showing IC50 values ranging from 0.210 to 0.530 μM .
Study 2: Receptor Binding
Research into the receptor binding capabilities of similar compounds indicates that modifications to the piperidine structure can significantly impact binding affinity and selectivity toward specific receptors . This suggests that this compound could be optimized for enhanced biological activity.
Comparative Analysis
A comparison between this compound and structurally related compounds highlights its unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Piperidine ring with sulfonate group | Potential enzyme inhibitor |
| N-(4-fluorophenyl)methyl-N-(1-methylpiperidin-4-yl)methanamine | Similar piperidine structure | Different substituents affect reactivity |
| N-(4-chlorophenyl)methyl-N-(1-methylpiperidin-4-yl)methanamine | Similar piperidine structure | Variations impact pharmacological properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
